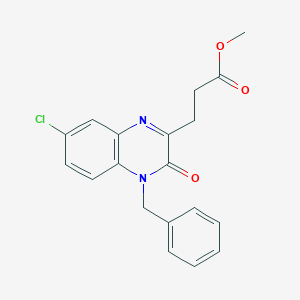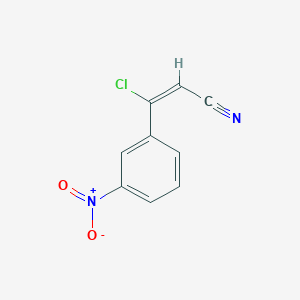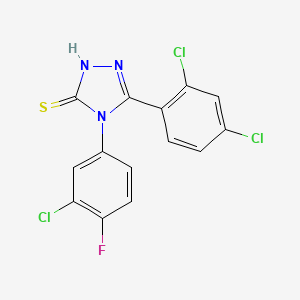
4-(3-chloro-4-fluorophenyl)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Chloro-4-fluorophenyl)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol, commonly known as CFT, is a synthetic compound used in scientific research and laboratory experiments. CFT is a triazole-thiol compound that has a variety of applications in scientific research, including biochemical and physiological effects, as well as laboratory experiments. CFT is a versatile compound that can be synthesized in several ways, depending on the desired outcome.
作用機序
The mechanism of action of CFT is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes. CFT is believed to bind to the enzyme and inhibit its activity, thus preventing the formation of certain products. In the case of COX-2, CFT is believed to bind to the enzyme and inhibit its activity, thus preventing the formation of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects
CFT has been shown to have a variety of biochemical and physiological effects. CFT has been shown to inhibit the activity of certain enzymes, such as COX-2, which can lead to the inhibition of the production of certain products, such as prostaglandins. CFT has also been shown to inhibit the growth of certain types of cancer cells, as well as reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
CFT has several advantages for use in laboratory experiments. CFT is a relatively stable compound and is relatively easy to synthesize. CFT is also relatively non-toxic and is not known to be carcinogenic. However, CFT does have some limitations for use in laboratory experiments. CFT is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, CFT is not very stable in the presence of light or heat, which can make it difficult to use in certain experiments.
将来の方向性
There are several potential future directions for CFT. CFT could be used in the study of other diseases, such as diabetes or cardiovascular disease. CFT could also be used in the development of new drugs or drug delivery systems. Additionally, CFT could be used in the development of new materials, such as nanomaterials or biomaterials. Finally, CFT could be used in the development of new technologies, such as sensors or biosensors.
合成法
CFT can be synthesized in several ways, including the use of a palladium-catalyzed reaction. This method involves the use of a palladium catalyst, such as palladium acetate, and a sulfur-containing compound, such as thiophene. The palladium catalyst helps to speed up the reaction and the sulfur-containing compound helps to form the triazole-thiol structure of CFT. The reaction takes place at room temperature and can be completed in a few hours.
科学的研究の応用
CFT has a variety of applications in scientific research, including its use as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2). CFT has also been used in the study of cancer, as it has been shown to inhibit the growth of certain types of cancer cells. CFT has also been used in the study of inflammation, as it has been shown to reduce the production of pro-inflammatory cytokines.
特性
IUPAC Name |
4-(3-chloro-4-fluorophenyl)-3-(2,4-dichlorophenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl3FN3S/c15-7-1-3-9(10(16)5-7)13-19-20-14(22)21(13)8-2-4-12(18)11(17)6-8/h1-6H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMGJJLLEDZNRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl3FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-methyl-5-nitrobenzenesulfonyl)oxy]benzoic acid](/img/structure/B6143449.png)

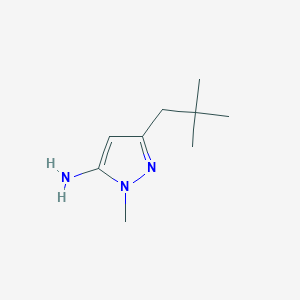
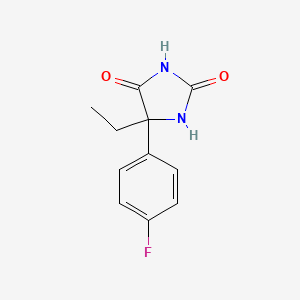
![1-{4-[2-(aminomethyl)phenyl]piperazin-1-yl}ethan-1-one](/img/structure/B6143477.png)
![potassium 2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B6143487.png)

![potassium [4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide](/img/structure/B6143491.png)
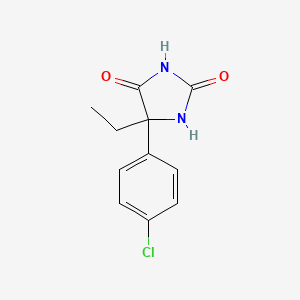
![6-amino-1-butyl-5-[(2-methylpropyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6143509.png)
![(2S)-1-[2-(trifluoromethyl)benzenesulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B6143514.png)

